Boc-5-hydroxy-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

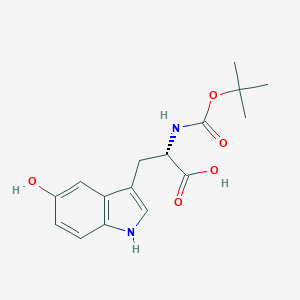

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-5-hydroxy-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-α-tert-butoxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a key building block in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This derivative of 5-hydroxy-L-tryptophan (5-HTP), the direct precursor to the neurotransmitter serotonin, offers enhanced stability and solubility, making it highly valuable in peptide synthesis and drug formulation.[1][2]

Core Synthesis Protocol: N-Boc Protection of 5-hydroxy-L-tryptophan

The most common and effective method for the synthesis of this compound is the protection of the α-amino group of 5-hydroxy-L-tryptophan using di-tert-butyl dicarbonate (Boc anhydride). The primary challenge in this synthesis is the selective N-acylation over the potentially reactive phenolic hydroxyl group at the 5-position of the indole ring.

General practice to favor N-protection over O-protection for substrates containing both amine and hydroxyl groups is to perform the reaction at or below room temperature and to avoid the use of strong bases.[3]

Experimental Protocol

This protocol is a standard procedure for the N-Boc protection of amino acids, adapted for 5-hydroxy-L-tryptophan to ensure selectivity.

Materials:

-

5-hydroxy-L-tryptophan (5-HTP)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane and Water, or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolution: Dissolve 5-hydroxy-L-tryptophan (1.0 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

-

Base Addition: Add sodium bicarbonate (1.1-1.5 equivalents) to the solution and stir until fully dissolved. Alternatively, triethylamine can be used as the base in an organic solvent like THF.[3]

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.[3]

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidify the remaining aqueous solution to a pH of 2-3 using a dilute acid (e.g., 1 M HCl).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Purity | ≥ 97% (HPLC) | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₅ | [1] |

| Molecular Weight | 320.34 g/mol | [4] |

| Appearance | Off-white solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Visualizing the Synthesis and Workflow

To further elucidate the process, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

References

A Comprehensive Technical Guide to Boc-5-hydroxy-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-5-hydroxy-L-tryptophan, a key derivative of the naturally occurring amino acid 5-hydroxytryptophan (5-HTP). This compound serves as a crucial building block in peptide synthesis and as a valuable tool in the development of novel therapeutics, particularly those targeting neurological and mood disorders. Its significance lies in the strategic placement of the tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and facilitates its use in complex chemical syntheses.

Core Properties of Boc-5-hydroxy-L-tryptophan

This compound is a synthetically modified amino acid that plays a pivotal role in medicinal chemistry and drug discovery. The Boc protecting group on the alpha-amino group prevents unwanted reactions during peptide synthesis, allowing for the specific and controlled incorporation of the 5-hydroxy-L-tryptophan moiety into peptide chains.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 119768-45-5 | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₅ | [2] |

| Molecular Weight | 320.34 g/mol | [2] |

| Appearance | Off-white solid | |

| Purity | ≥97% (HPLC) | |

| Melting Point | Data not available for Boc-protected form. 5-Hydroxy-L-tryptophan (unprotected) melts at approximately 270-273 °C with decomposition.[3][4] | |

| Solubility | Soluble in organic solvents such as methanol and acetic acid.[5] The unprotected 5-Hydroxy-L-tryptophan is soluble in water.[3] | |

| Optical Rotation | Data not available for Boc-protected form. For L-5-Hydroxytryptophan: [α]22/D −30° (c = 1 in H₂O).[3] | |

| Storage Temperature | 0-8 °C |

Biological Significance and Signaling Pathways

The primary biological relevance of 5-hydroxy-L-tryptophan, and by extension its Boc-protected form, lies in its role as the immediate precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[6][7] The synthesis of serotonin from L-tryptophan is a critical pathway in the central nervous system and the gut, regulating mood, sleep, appetite, and other physiological functions.[8]

The conversion of L-tryptophan to 5-HTP is the rate-limiting step in serotonin synthesis, catalyzed by the enzyme tryptophan hydroxylase.[9][10] Subsequently, aromatic L-amino acid decarboxylase rapidly converts 5-HTP to serotonin.[11] By using this compound in synthesis, researchers can create peptides and molecules that, upon deprotection, can directly influence this pathway, bypassing the initial rate-limiting step.

Serotonin synthesis pathway and the role of Boc-5-HTP.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 5-hydroxy-L-tryptophan. A general procedure is as follows:

-

Dissolution: Dissolve 5-hydroxy-L-tryptophan in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Adjust the pH of the solution to approximately 9-10 using a suitable base, like sodium hydroxide, to deprotonate the amino group.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up: After the reaction is complete, acidify the mixture with a weak acid, such as citric acid, to a pH of about 3.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis. A typical coupling cycle involves:

-

Deprotection: The N-terminal protecting group of the resin-bound amino acid or peptide is removed.

-

Activation: The carboxylic acid of this compound is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

-

Coupling: The activated this compound is added to the deprotected resin-bound peptide, and the reaction is allowed to proceed until completion.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Capping (Optional): Any unreacted amino groups on the resin are capped to prevent the formation of deletion sequences.

-

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

General workflow for Solid-Phase Peptide Synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of this compound and for the analysis of reactions involving this compound. A representative HPLC method for the analysis of 5-hydroxytryptophan is provided below, which can be adapted for the Boc-protected form.[12][13]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase A: 0.1% Phosphoric acid in water.[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV at 275 nm.[12]

-

Injection Volume: 10-20 µL.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable compound in several areas of research and drug development:

-

Peptide-Based Therapeutics: Incorporation of 5-hydroxy-L-tryptophan into peptides can modify their biological activity, solubility, and pharmacokinetic properties.

-

Neuropharmacology: As a precursor to serotonin, derivatives of 5-HTP are instrumental in the development of drugs for depression, anxiety, and other mood disorders.[7]

-

Metabolic Studies: Labeled versions of this compound can be used to trace the metabolic fate of this important precursor in biological systems.

-

Antioxidant Research: 5-hydroxytryptophan is known to have antioxidant properties, and its incorporation into other molecules is an area of active investigation.

References

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. This compound | 119768-45-5 [chemicalbook.com]

- 3. 5-Hydroxy- L -tryptophan 98 calc. on dried substance 4350-09-8 [sigmaaldrich.com]

- 4. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Human Metabolome Database: Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472) [hmdb.ca]

- 7. news-medical.net [news-medical.net]

- 8. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 12. asianpubs.org [asianpubs.org]

- 13. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]

An In-depth Technical Guide to Boc-5-hydroxy-L-tryptophan: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) is a protected amino acid derivative of significant interest in the fields of peptide synthesis, neuropharmacology, and drug development. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the α-amino function of 5-hydroxy-L-tryptophan (5-HTP) enhances its stability and solubility in organic solvents, making it a valuable building block for the synthesis of peptides and other complex molecules.[1] Its primary biological significance lies in its role as a precursor to 5-HTP, the immediate downstream metabolite of L-tryptophan in the biosynthesis of the crucial neurotransmitter serotonin.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. It is important to note that while some data is experimentally determined, other values, particularly for properties like boiling point and flash point, are often computationally predicted and should be regarded as estimates.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-(tert-butoxycarbonyl)-5-hydroxy-L-tryptophan | |

| Synonyms | Boc-L-Trp(5-OH)-OH, Nα-Boc-5-hydroxy-L-tryptophan | [1] |

| CAS Number | 119768-45-5 | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₅ | [1] |

| Molecular Weight | 320.34 g/mol | [4] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Physicochemical Data for this compound

| Property | Value | Notes | Reference(s) |

| Melting Point | Not experimentally determined for L-isomer. Predicted for DL-racemate: ~211 °C. For the related Boc-L-tryptophan: 136 °C (decomposes). | The melting point of the pure L-enantiomer may differ from the racemic mixture and the non-hydroxylated counterpart. | [5] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Limited solubility in water. | Qualitative data based on the general solubility of Boc-protected amino acids. Specific quantitative data is not readily available. | [6][7] |

| Optical Activity | [α]20/D −20±1°, c = 1% in DMF | For the related Boc-L-tryptophan. Specific rotation for this compound may vary. | [5] |

Table 3: Spectroscopic Data (Reference Data for 5-hydroxy-L-tryptophan)

While specific, high-resolution spectra for this compound are not widely published, the spectral data for its parent compound, 5-hydroxy-L-tryptophan, provide a valuable reference point. The presence of the Boc group would introduce characteristic signals in the 1H and 13C NMR spectra (typically a singlet around 1.4 ppm in 1H NMR for the tert-butyl protons and signals in the carbonyl and quaternary carbon region in 13C NMR) and additional carbonyl stretching in the IR spectrum.

| Spectrum Type | Key Features for 5-hydroxy-L-tryptophan | Reference(s) |

| 1H NMR (DMSO-d₆) | Signals corresponding to the indole ring protons, the α- and β-protons of the amino acid backbone. | [8] |

| 13C NMR (D₂O) | Resonances for the indole carbons, the α-carbon, β-carbon, and the carboxyl carbon. | [9] |

| FT-IR | Characteristic peaks for N-H, O-H, C-H, and C=O stretching vibrations. | [10][11][12] |

| Mass Spectrometry (ESI) | Base peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. | [10] |

Experimental Protocols

Synthesis of this compound

A common method for the N-protection of amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Protocol:

-

Dissolution: Dissolve 5-hydroxy-L-tryptophan in a suitable solvent mixture, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture while maintaining the basic pH.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified with a weak acid, such as citric acid, to a pH of approximately 2-3.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

-

Drying and Evaporation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase HPLC is a standard method.

General Protocol:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 280 nm.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase or a compatible solvent and injected onto the HPLC column. Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Analysis by HPLC

Analytical HPLC can be used to determine the purity of this compound.

General Protocol (based on analysis of 5-HTP):

-

Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm.[13]

-

Mobile Phase: A gradient of A: DI Water with 10mM Ammonium Acetate and B: 95% Acetonitrile / 5% Solvent A.[13]

-

Flow Rate: 1.0 mL/minute.[13]

-

Detection: UV at 225 nm.[13]

-

Injection Volume: 2 µL.[13]

Biological Significance and Signaling Pathways

The primary biological role of this compound is as a chemically protected precursor for the synthesis of 5-hydroxytryptophan (5-HTP).[1] The Boc group is a labile protecting group that can be readily removed under acidic conditions to yield the free amino acid, 5-HTP.[14] 5-HTP is the immediate metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][15]

The biosynthesis of serotonin from L-tryptophan is a critical pathway in the central nervous system and the periphery, regulating mood, sleep, appetite, and various other physiological processes.[2] The conversion of L-tryptophan to 5-HTP, catalyzed by the enzyme tryptophan hydroxylase (TPH), is the rate-limiting step in this pathway.[3][15] By providing a direct precursor, 5-HTP (and by extension, its protected form in a synthetic context), this rate-limiting step can be bypassed.

Below is a diagram illustrating the biosynthesis of serotonin from L-tryptophan.

Caption: Biosynthesis of Serotonin from L-Tryptophan.

Use in Research and Drug Development

This compound serves as a key intermediate in several areas of research and development:

-

Peptide Synthesis: It is incorporated into peptide sequences to study the effects of a hydroxylated tryptophan residue on peptide structure and function. The Boc protecting group prevents unwanted side reactions at the amino terminus during peptide chain elongation.[1][14]

-

Pharmaceutical Development: As a precursor to 5-HTP, it is utilized in the synthesis of various pharmaceutical agents that target the serotonergic system.[1] The ability to synthetically modify the molecule allows for the development of novel drugs for neurological and mood disorders.

-

Biochemical Research: It is used in studies investigating the metabolism and function of serotonin and its derivatives, providing insights into potential treatments for conditions related to serotonin deficiency.[1]

Conclusion

This compound is a valuable chemical tool for researchers and professionals in the life sciences. Its properties as a stable, soluble, and protected form of 5-hydroxy-L-tryptophan make it indispensable for the synthesis of complex peptides and pharmaceutical compounds. A thorough understanding of its chemical and physical properties, as well as its role in the biosynthesis of serotonin, is crucial for its effective application in advancing our understanding of neurobiology and developing novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]

- 6. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472) [hmdb.ca]

- 9. bmse000457 5-Hydroxy-L-tryptophan at BMRB [bmrb.io]

- 10. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. L-5-Hydroxytryptophan(4350-09-8) IR Spectrum [chemicalbook.com]

- 13. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]

- 14. nbinno.com [nbinno.com]

- 15. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Boc-5-Hydroxy-L-Tryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a critical intermediate in the synthesis of novel therapeutics targeting neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a protected derivative of 5-hydroxy-L-tryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and modulates the solubility of the parent molecule, making it a versatile building block in peptide synthesis and the development of new chemical entities. A thorough understanding of its solubility in various solvent systems is paramount for efficient reaction setup, purification, and formulation development.

Data Presentation: Solubility Profile

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative understanding of its solubility has been established through various technical sources. In contrast, quantitative data for its parent compound, 5-hydroxy-L-tryptophan (5-HTP), is available and provides a useful reference point.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

| Boc-L-tryptophan | Dichloromethane | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | |

| Water | Less Soluble | |

| N,O-Bis-Boc-5-hydroxy-L-tryptophan | Dimethylformamide (DMF) | Soluble |

This table is a synthesis of information from various chemical supplier data sheets and patents.

Table 2: Quantitative Solubility of 5-Hydroxy-L-Tryptophan (5-HTP)

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥38.9 - 83.33 | ≥176.6 - 378.38 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |

| Water | 7 - 12.5 | 31.8 - 56.76 | Ultrasonic assistance may be required. |

| Methanol | ~0.1 | ~0.45 | - |

| Acetic Acid (2%) | ~1 | ~4.54 | - |

| Ethanol | Insoluble | - | - |

Data compiled from various chemical supplier technical data sheets.[1][2][3][4]

Mandatory Visualization

Serotonin Synthesis Pathway

The following diagram illustrates the biochemical pathway from L-tryptophan to serotonin, highlighting the position of 5-hydroxy-L-tryptophan.

Experimental Workflow for Solubility Determination

This diagram outlines a general experimental workflow for determining the equilibrium solubility of a solid compound like this compound using the shake-flask method.

Experimental Protocols: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound such as this compound, based on the widely used shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a predetermined period, typically 24 to 72 hours, to ensure that the solution is fully saturated and in equilibrium with the undissolved solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker/stirrer and let it stand to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the vial at a controlled temperature to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data for this specific compound remains to be extensively published, the provided qualitative information, along with quantitative data for its parent compound 5-HTP, offers valuable insights for researchers. The detailed experimental protocol and workflow diagrams serve as practical resources for laboratories aiming to determine the solubility of this and other similar compounds, thereby facilitating more efficient and informed drug discovery and development processes.

References

Spectroscopic and Analytical Profile of Boc-5-hydroxy-L-tryptophan: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a key derivative of the serotonin precursor 5-hydroxytryptophan. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound is a protected form of 5-hydroxy-L-tryptophan, an essential intermediate in the biosynthesis of serotonin. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it a valuable building block in peptide synthesis and the development of novel therapeutics targeting serotonergic pathways. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structural integrity of this compound in research and manufacturing settings. This guide presents a summary of expected spectroscopic data based on the analysis of its constituent chemical moieties.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc (9H) | ~1.4 | Singlet | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[1] |

| β-CH₂ | ~3.2 - 3.4 | Multiplet | Diastereotopic protons adjacent to the chiral center. |

| α-CH | ~4.3 | Multiplet | Coupled to the β-protons and the amide proton. |

| H-4 (indole) | ~7.1 - 7.3 | Doublet | Aromatic proton on the indole ring. |

| H-6 (indole) | ~6.8 | Doublet of doublets | Aromatic proton on the indole ring. |

| H-7 (indole) | ~7.0 | Doublet | Aromatic proton on the indole ring. |

| H-2 (indole) | ~7.2 | Singlet | Aromatic proton on the indole ring. |

| NH (amide) | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |

| OH (phenolic) | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |

| NH (indole) | ~10.0 - 10.2 | Broad singlet | Downfield chemical shift characteristic of indole NH.[2] |

| COOH | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |

Predicted shifts are based on data for 5-hydroxy-L-tryptophan and typical values for Boc-protected amino acids in a polar aprotic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Boc (C(CH₃)₃) | ~28.5 | Methyl carbons of the tert-butyl group.[3] |

| β-C | ~29 | |

| α-C | ~57 | |

| Boc (C(CH₃)₃) | ~80 | Quaternary carbon of the tert-butyl group.[3] |

| C-3 (indole) | ~109 | |

| C-7 (indole) | ~112 | |

| C-4 (indole) | ~112 | |

| C-2 (indole) | ~124 | |

| C-3a (indole) | ~128 | |

| C-7a (indole) | ~131 | |

| C-5 (indole) | ~151 | Carbon bearing the hydroxyl group. |

| Boc (C=O) | ~156 | Carbonyl of the carbamate.[3] |

| C=O (acid) | ~174 | Carboxylic acid carbonyl. |

Predicted shifts are based on data for 5-hydroxy-L-tryptophan and typical values for Boc-protected amino acids.[4]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic & carboxylic acid) | 3500 - 3200 | Broad |

| N-H Stretch (indole & amide) | 3400 - 3200 | Medium |

| C-H Stretch (aromatic & aliphatic) | 3100 - 2850 | Medium |

| C=O Stretch (Boc carbamate) | ~1690 | Strong |

| C=O Stretch (carboxylic acid) | ~1710 | Strong |

| N-H Bend (amide II) | ~1530 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (carbamate & acid) | 1250 - 1000 | Strong |

Characteristic absorptions are based on typical values for Boc-protected amino acids and aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 321.14 | Protonated molecular ion. |

| [M+Na]⁺ | 343.12 | Sodiated molecular ion. |

| [M-H]⁻ | 319.13 | Deprotonated molecular ion. |

| [M-C₄H₈+H]⁺ | 265.10 | Loss of isobutylene from the Boc group.[5] |

| [M-Boc+H]⁺ | 221.09 | Loss of the entire Boc group.[5] |

Molecular Formula: C₁₆H₂₀N₂O₅. Molecular Weight: 320.34 g/mol .[6][7]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum using the instrument's software, which typically includes automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrument Setup:

-

Set up the ESI-mass spectrometer in either positive or negative ion detection mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

-

Spectrum Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

-

Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.

-

Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

-

Data Processing: Process the spectra to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bmse000457 5-Hydroxy-L-tryptophan at BMRB [bmrb.io]

- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. echemi.com [echemi.com]

In Vitro Mechanism of Action: Boc-5-hydroxy-L-tryptophan

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the in vitro mechanism of action of Boc-5-hydroxy-L-tryptophan. Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (this compound) is a chemically protected derivative of 5-hydroxy-L-tryptophan (5-HTP). The Boc protecting group enhances the stability and solubility of 5-HTP, making it a valuable intermediate in peptide synthesis and pharmaceutical development.[1] In vitro, the biological activity of this compound is contingent upon the cleavage of the Boc group to release the active molecule, 5-HTP. Therefore, this guide focuses on the well-documented in vitro mechanism of action of 5-HTP as the primary mode of biological activity.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. It is known for its stability in basic and nucleophilic conditions and is readily cleaved under acidic conditions.[2][3] There is limited evidence to suggest that the Boc group is readily cleaved by endogenous enzymes in standard in vitro cell cultures. Thus, for this compound to exert a biological effect, the experimental conditions would need to facilitate the removal of the Boc group, or it would need to be metabolized by the cells in a way that liberates 5-HTP.

Core Mechanism of Action: The Serotonin Precursor Cascade

The principal in vitro mechanism of action of 5-hydroxy-L-tryptophan, and by extension, deprotected this compound, is its role as the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[4][5][6] This conversion is a critical step in the serotonin synthesis pathway and bypasses the rate-limiting step of converting L-tryptophan to 5-HTP by tryptophan hydroxylase.[5]

The key enzymatic step in this pathway is the decarboxylation of 5-HTP to serotonin, catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[4]

Signaling Pathway: Serotonin Synthesis from 5-HTP

Figure 1: Serotonin synthesis from this compound.

Once synthesized, serotonin can act on a variety of cell surface receptors (5-HT receptors) to initiate downstream signaling cascades, or in some cell types, it can be metabolized or transported out of the cell.

Cellular and Molecular Effects In Vitro

The in vitro effects of 5-HTP are primarily linked to its conversion to serotonin and the subsequent actions of serotonin. However, some studies suggest that 5-HTP itself can have direct effects on cellular processes.

Modulation of Gene Expression

Supplementation of 5-HTP in vitro has been shown to modulate the expression of genes involved in various cellular processes, including apoptosis and cell survival.[7] For instance, in primary bovine mammary epithelial cells, 5-HTP treatment led to the upregulation of the apoptosis-related gene FASLG and the cell survival gene FOXO3 under heat shock conditions.[7]

Impact on Cell Proliferation and Viability

High concentrations of 5-HTP (in the range of 10⁻³ to 10⁻² M) have been demonstrated to inhibit cell proliferation in mouse embryonic stem cells and fibroblasts.[8] This effect was associated with a blockage of the S-phase of the cell cycle and an increase in apoptotic and necrotic cell death.[8] Interestingly, these toxic effects were preventable by inhibiting AADC, suggesting they are mediated by the intracellular production of serotonin or its metabolites.[8]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of 5-hydroxy-L-tryptophan.

Table 1: Effect of 5-HTP on Gene Expression in Primary Bovine Mammary Epithelial Cells

| Gene | Condition | 5-HTP Concentration (µM) | Time (h) | Fold Change (vs. Control) | Reference |

| FASLG | Heat Shock | 50 | 24 | Upregulated | [7] |

| FASLG | Heat Shock | 200 | 24 | Upregulated | [7] |

| FASLG | Heat Shock | 500 | 24 | Upregulated | [7] |

| FOXO3 | Heat Shock | 50 | 24 | Upregulated | [7] |

| FOXO3 | Heat Shock | 200 | 24 | Upregulated | [7] |

| FOXO3 | Heat Shock | 500 | 24 | Upregulated | [7] |

Table 2: Kinetic Parameters of Aromatic L-amino Acid Decarboxylase with 5-HTP as a Substrate

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/g wet weight) | Optimal pH | Reference |

| Human Caudate Nucleus | 90 | 71 | 8.2 | [9] |

Experimental Protocols

In Vitro Aromatic L-amino Acid Decarboxylase (AADC) Activity Assay

This protocol is adapted from methodologies used to measure the conversion of 5-HTP to serotonin.[9][10]

Objective: To quantify the enzymatic activity of AADC by measuring the formation of serotonin from 5-HTP in a cell or tissue homogenate.

Materials:

-

Cell or tissue homogenate

-

5-hydroxy-L-tryptophan (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Phosphate buffer (pH 8.2)

-

Perchloric acid (to stop the reaction)

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

Procedure:

-

Prepare the cell or tissue homogenate in a suitable buffer.

-

Pre-incubate the homogenate with PLP.

-

Initiate the reaction by adding 5-HTP to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., up to 240 minutes, as the reaction is linear for this duration).[9]

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the mixture to pellet proteins.

-

Analyze the supernatant for serotonin content using HPLC with electrochemical detection.

-

Calculate AADC activity based on the amount of serotonin produced per unit time per amount of protein.

Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the effect of 5-HTP on cell viability and proliferation.[8][11]

Objective: To determine the effect of different concentrations of 5-HTP on the proliferation of a cell line in vitro.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

5-hydroxy-L-tryptophan stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 5-HTP (e.g., 10⁻⁶ M to 10⁻² M) and a vehicle control.[8]

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow: Investigating Boc-5-HTP In Vitro

Figure 2: Workflow for in vitro analysis of Boc-5-HTP.

Conclusion

The in vitro mechanism of action of this compound is predicated on its conversion to 5-hydroxy-L-tryptophan. The primary and most well-documented in vitro action of 5-HTP is its role as a direct precursor to the neurotransmitter serotonin, facilitated by the enzyme aromatic L-amino acid decarboxylase. The resulting increase in intracellular serotonin can then modulate a variety of cellular processes, including gene expression and cell proliferation, often in a concentration-dependent manner. Future in vitro studies on this compound should aim to quantify the rate and extent of Boc group cleavage in the specific cell system being investigated to accurately attribute the observed biological effects to either the parent compound or its deprotected, active form, 5-HTP.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]

- 7. In vitro effects of 5-Hydroxy-L-tryptophan supplementation on primary bovine mammary epithelial cell gene expression under thermoneutral or heat shock conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxytryptophan (5-HTP)-induced intracellular syndrome in mouse non-neural embryonic cells is associated with inhibited proliferation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New and highly sensitive assay for L-5-hydroxytryptophan decarboxylase activity by high-performance liquid chromatography-voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stability and Degradation Profile of Boc-5-hydroxy-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) is a critical intermediate in the synthesis of pharmaceuticals and complex peptides, particularly those targeting neurological disorders. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to enhance the stability and solubility of the 5-hydroxy-L-tryptophan (5-HTP) moiety, facilitating its use in chemical synthesis.[1] This technical guide provides a comprehensive overview of the stability and degradation profile of this compound, based on established principles of forced degradation studies. It outlines potential degradation pathways under various stress conditions, offers detailed experimental protocols for stability-indicating analysis, and presents illustrative data to guide researchers in their handling and formulation of this important compound.

Introduction to the Stability of this compound

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[2] These studies also inform the development and validation of stability-indicating analytical methods.

This compound combines the inherent reactivity of the 5-hydroxyindole functional group with the acid-lability of the Boc protecting group. The parent molecule, 5-HTP, is known to be susceptible to oxidation, particularly at the indole ring, a process that can be accelerated by light, elevated temperatures, and high pH.[3] Aqueous solutions of 5-HTP are reported to be more stable under acidic conditions.[4] The introduction of the Boc group is intended to mitigate some of these instabilities during synthetic procedures. However, the Boc group itself is susceptible to cleavage under acidic conditions. This guide explores the interplay of these structural features on the overall stability of this compound.

Illustrative Forced Degradation Profile

The following table summarizes the expected, illustrative outcomes of forced degradation studies on this compound. This data is intended to be representative and may vary based on specific experimental conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that potential degradation products are formed at detectable levels.[5][6]

| Stress Condition | Reagent/Parameters | Time | Temperature | Expected Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | 5-hydroxy-L-tryptophan (cleavage of Boc group) |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5-15% | Oxidative degradation products, potential racemization |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | N-formylkynurenine derivatives, other indole ring oxidation products |

| Thermal | Solid State | 48 hours | 80°C | < 5% | Minimal degradation |

| Photolytic | 1.2 million lux hours; 200 W h/m² | 7 days | Room Temp | 5-10% | Oxidative degradation products, colored degradants |

Hypothesized Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, depending on the nature of the stress applied.

-

Acid-Catalyzed Deprotection: The most predictable degradation pathway under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield 5-hydroxy-L-tryptophan and gaseous byproducts (isobutylene and carbon dioxide). This is a well-established reaction for Boc-protected amines.

-

Oxidation of the Indole Ring: The 5-hydroxyindole moiety is susceptible to oxidation. Under oxidative stress (e.g., hydrogen peroxide) or photolytic conditions, the indole ring can be cleaved to form N-formylkynurenine-type derivatives. Further degradation can lead to a variety of smaller, oxidized species. This process is often accompanied by the formation of colored degradants, leading to a yellow or brown appearance of the material.[3]

-

Base-Catalyzed Degradation: In alkaline conditions, the degradation is likely to be more complex. While the Boc group is generally stable to base, the 5-hydroxyindole ring can still undergo oxidation. Additionally, there is a potential for racemization at the alpha-carbon of the amino acid backbone under basic conditions.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the experimental conditions for subjecting this compound to forced degradation.

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase.

-

-

Thermal Degradation:

-

Place a known quantity of solid this compound in a controlled-temperature oven at 80°C for 48 hours.

-

Also, incubate a solution of the compound (1 mg/mL) at 60°C for 48 hours.

-

At specified time points, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the solution sample as needed.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, withdraw a sample and dilute with the mobile phase.

-

-

Control Samples: For each stress condition, a control sample (this compound solution without the stressor) should be stored under ambient conditions and analyzed alongside the stressed samples.

Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is crucial for resolving the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS) for peak identification.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) formic acid in water.

-

Solvent B: 0.1% (v/v) formic acid in acetonitrile.

-

-

Gradient Elution: A gradient elution is recommended to separate polar degradation products from the more non-polar parent compound. An illustrative gradient is as follows:

Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 280 nm (DAD is useful for monitoring multiple wavelengths).

-

Injection Volume: 10 µL.

-

Mass Spectrometry (if available):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Fragmentation Analysis (MS/MS): To aid in the structural elucidation of degradation products.

-

Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to ensure that the parent peak in stressed samples is free from co-eluting impurities.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and degradation profile of this compound. The primary degradation pathways are hypothesized to be acid-catalyzed deprotection of the Boc group and oxidation of the 5-hydroxyindole ring. The provided experimental protocols for forced degradation and HPLC analysis serve as a robust starting point for researchers to establish the stability of this compound in their specific applications. The illustrative data highlights the importance of controlling acidic and oxidative conditions during the handling, storage, and processing of this compound to maintain its purity and integrity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Comparison of Boc-5-hydroxy-L-tryptophan and 5-HTP for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of N-α-Boc-5-hydroxy-L-tryptophan (Boc-5-HTP) and its parent compound, 5-hydroxy-L-tryptophan (5-HTP), for their applications in scientific research. This document outlines their chemical and physical properties, stability, and common experimental uses, with a focus on providing practical information for laboratory professionals.

Core Chemical and Physical Properties

Boc-5-HTP is a derivative of 5-HTP where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification significantly alters the compound's properties, influencing its stability, solubility, and applications, particularly in synthetic chemistry.[1] The following tables summarize the key quantitative data for both compounds.

| Property | Boc-5-hydroxy-L-tryptophan | 5-hydroxy-L-tryptophan |

| Synonyms | Boc-L-Trp(5-OH)-OH, N-α-Boc-5-hydroxy-L-tryptophan | 5-HTP, Oxitriptan |

| CAS Number | 119768-45-5 | 4350-09-8 |

| Molecular Formula | C₁₆H₂₀N₂O₅ | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 320.34 g/mol | 220.22 g/mol |

| Appearance | Off-white solid | Crystalline solid, minute rods or needles from ethanol |

| Purity (typical) | ≥ 97% (HPLC) | ≥98% |

Table 1: General Properties of this compound and 5-HTP

| Property | This compound | 5-hydroxy-L-tryptophan |

| Melting Point | 211.23°C (Predicted) | 298-300°C (decomposes)[2] |

| Boiling Point | 590.32°C at 760 mmHg (Predicted)[3] | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF)[4] | Soluble in methanol (approx. 0.1 mg/ml) and 2% acetic acid (approx. 1 mg/ml).[5] Also soluble in water (5.5 g/100 mL at 100°C) and 50% boiling alcohol (2.5 g/100 mL).[2] |

| Storage Conditions | 0-8°C | Room temperature |

Table 2: Physical and Chemical Data for Comparison

Stability and Handling

The primary advantage of the Boc protecting group is the enhanced stability it confers upon the 5-HTP molecule.[1] While 5-HTP is susceptible to degradation, particularly oxidation and decarboxylation, the Boc group shields the reactive amino group, making Boc-5-HTP a more robust compound for storage and for use in multi-step chemical syntheses.[]

Key Stability Considerations:

-

This compound: The Boc group is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA).[7] This allows for the selective deprotection of the amino group when required, a crucial feature in solid-phase peptide synthesis.[8] At a neutral pH and a temperature of 37°C, the Boc protecting group is generally considered stable, especially in the absence of acidic catalysts.[9]

-

5-hydroxy-L-tryptophan: Aqueous solutions of 5-HTP are most stable at a low pH.[2] Under neutral or alkaline conditions, and with exposure to light and heat, 5-HTP is more prone to degradation. For analytical purposes, storage of deproteinized samples at a neutral pH and low temperatures (-50°C) is recommended to maintain the stability of amino acids like 5-HTP.[10]

Experimental Protocols

In Vivo Administration in Rodent Models

5-HTP is frequently administered to laboratory animals to study the effects of increased serotonin synthesis.

Protocol for Intraperitoneal (IP) Administration of 5-HTP in Mice:

-

Preparation of Dosing Solution: Dissolve 5-HTP in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, to achieve a dose of 50 mg/kg in a 25g mouse, the injection volume should be appropriate for IP administration (typically 10 ml/kg or less).

-

Animal Handling: Gently restrain the mouse, exposing the abdomen.

-

Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27G), inject the 5-HTP solution into the intraperitoneal cavity.

-

Dosage Range: Doses can vary widely depending on the research question. For behavioral studies, doses in the range of 25-100 mg/kg are common.[11]

Protocol for Oral Gavage of 5-HTP in Mice:

-

Preparation of Dosing Solution: Suspend or dissolve 5-HTP in a suitable vehicle, such as water or a 0.5% methylcellulose solution.

-

Animal Handling and Gavage Needle Selection: Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[12] Select an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice). Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing injury.[13][14]

-

Administration: Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it slowly until it reaches the stomach. Administer the solution slowly.[15][16]

-

Dosage: Oral doses of 100 mg/kg per day have been used in studies investigating the effects of 5-HTP on the gut microbiota in mice.[14]

Note on this compound Administration: While specific protocols for the in vivo administration of Boc-5-HTP are less common due to its primary use in synthesis, it can be administered following similar protocols to other Boc-protected amino acids. The compound would need to be dissolved in a suitable organic solvent, such as DMSO, and then potentially diluted in a vehicle compatible with in vivo administration. The Boc group would likely be cleaved in the acidic environment of the stomach or by metabolic processes, releasing 5-HTP.

Quantification of Serotonin and its Metabolites in Rodent Brain Tissue

A common application of 5-HTP administration is to assess its impact on central serotonin levels. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for this purpose.[4][17][18]

Protocol for HPLC-ECD Analysis:

-

Tissue Collection and Preparation:

-

Euthanize the animal via an approved method (e.g., cervical dislocation or decapitation).

-

Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold surface.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

On the day of analysis, homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the analytes.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC-ECD Analysis:

-

Mobile Phase: A common mobile phase consists of a citrate-phosphate buffer at an acidic pH (e.g., pH 3.0-4.5) with an organic modifier like methanol or acetonitrile.

-

Column: A C18 reverse-phase column is typically used for separation.

-

Electrochemical Detector: Set the detector to an oxidizing potential (e.g., +0.65 to +0.85 V) to detect serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

-

Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of serotonin and 5-HIAA.

-

Solid-Phase Peptide Synthesis (SPPS) using this compound

Boc-5-HTP is a valuable building block for incorporating 5-hydroxytryptophan into synthetic peptides. The Boc chemistry approach is a well-established method for SPPS.[19][20]

General Workflow for Boc SPPS:

-

Resin Preparation: Start with a resin support (e.g., Merrifield resin) to which the first amino acid is attached.

-

Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to generate a free amino group.

-

Coupling: Activate the carboxyl group of the next Boc-protected amino acid (in this case, this compound) using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and add it to the resin to form a new peptide bond.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to the research applications of 5-HTP and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Measurement of plasma, serum, and platelet serotonin in individuals with high bone mass and mutations in LRP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Determination of 5-hydroxytryptophan in plasma by high-performance liquid chromatography and fluorometric detection after phthaldialdehyde reaction. | Semantic Scholar [semanticscholar.org]

- 4. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hydroxytryptophan, but not L-tryptophan, alters sleep and brain temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

- 13. research.sdsu.edu [research.sdsu.edu]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. research-support.uq.edu.au [research-support.uq.edu.au]

- 16. research.fsu.edu [research.fsu.edu]

- 17. benchchem.com [benchchem.com]

- 18. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Imperative of Boc Protection for 5-Hydroxytryptophan in Complex Synthetic Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving high yields and purity of the target molecule. For complex amino acids such as 5-hydroxytryptophan (5-HTP), which possesses three reactive sites—the α-amino group, the indole nitrogen, and the phenolic hydroxyl group—a robust protection strategy is not merely advantageous but essential. This technical guide delineates the critical rationale for employing the tert-butyloxycarbonyl (Boc) protecting group for the side chain of 5-hydroxytryptophan, offering a comprehensive overview of the underlying chemical principles, potential side reactions, and a detailed examination of experimental considerations.

The Multifaceted Reactivity of 5-Hydroxytryptophan: A Synthetic Challenge

5-Hydroxytryptophan is a valuable building block in the synthesis of peptidomimetics and pharmacologically active compounds. However, its inherent reactivity presents significant challenges during standard solid-phase peptide synthesis (SPPS) protocols.

-

α-Amino Group: The primary amine is the site of peptide bond formation and requires temporary protection, typically with the acid-labile Boc group or the base-labile Fmoc group, to ensure controlled, stepwise chain elongation.

-

Indole Nitrogen (N-in): The indole ring is electron-rich and susceptible to electrophilic attack. During peptide synthesis, particularly in Fmoc-based strategies, side reactions at the indole nitrogen are a well-documented concern.[1][2][3]

-

Phenolic Hydroxyl Group (5-OH): The hydroxyl group on the indole ring is nucleophilic and can undergo undesirable side reactions, such as O-acylation, during the coupling of activated amino acids.[] This can lead to the formation of branched impurities and a significant reduction in the yield of the desired peptide.

The Core Rationale for Boc Protection of the 5-Hydroxytryptophan Side Chain

The implementation of a Boc protection strategy for the indole nitrogen and the 5-hydroxy group of tryptophan offers a robust solution to mitigate the aforementioned synthetic challenges. This approach is rooted in the principles of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[5]

1. Prevention of Indole Alkylation: The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the cleavage of other protecting groups (e.g., from arginine side chains) or from the resin linker, especially when using Wang resin.[6] Protecting the indole nitrogen with a Boc group effectively deactivates the ring towards such electrophilic side reactions, leading to purer crude peptides in higher yields.[3]

2. Averting O-Acylation of the Phenolic Hydroxyl: During peptide coupling steps, the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. This activated species is a potent acylating agent that can react with the nucleophilic 5-hydroxy group of an unprotected 5-hydroxytryptophan residue, leading to the formation of a stable ester linkage. This O-acylation results in a capped and branched peptide impurity that is often difficult to separate from the target product. The Boc protection of the phenolic hydroxyl group effectively masks its nucleophilicity, preventing this significant side reaction.[]

3. Enhanced Solubility and Handling: The introduction of the bulky and lipophilic Boc groups can enhance the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS, facilitating more efficient coupling reactions.[7]

4. Orthogonality with Fmoc Chemistry: In the widely used Fmoc/tBu strategy for SPPS, the Nα-amino group is protected with the base-labile Fmoc group, while acid-labile groups are used for side-chain protection. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), making it perfectly orthogonal to the base-labile Fmoc group.[5] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the Boc-protected side chain. The side-chain Boc groups are then removed during the final cleavage of the peptide from the resin with a strong acid cocktail.

Experimental Protocols and Methodologies

While the synthesis of peptides containing unprotected 5-hydroxytryptophan has been reported, the potential for side reactions often leads to lower yields and more complex purification profiles.[1][8] The use of a fully protected 5-hydroxytryptophan derivative, such as Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan, is therefore highly recommended for complex syntheses.

Proposed Synthesis of Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan

A plausible synthetic route to the fully protected building block involves a two-step process starting from commercially available 5-hydroxytryptophan. Given that the reaction of amines with phenolic hydroxyl groups with Boc anhydride (Boc₂O) often shows little selectivity, a di-protection of the side chain is anticipated.[]

Protocol for Nα-Fmoc Protection:

-

Dissolve 5-hydroxytryptophan in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-succinimide (or Fmoc-Cl) in dioxane dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Nα-Fmoc-5-hydroxytryptophan.

Protocol for N-in,O-bis-Boc Protection:

-

Dissolve Nα-Fmoc-5-hydroxytryptophan in anhydrous acetonitrile.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add an excess of di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan.

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in incorporating the protected 5-hydroxytryptophan into a peptide chain using an automated peptide synthesizer.

Quantitative Data and Comparative Analysis

| Side Reaction | Unprotected 5-Hydroxytryptophan | Boc-Protected 5-Hydroxytryptophan | Expected Impact on Yield and Purity |

| Indole Alkylation | High risk, especially with Arg(Pbf/Pmc) and certain linkers.[6] | Negligible, as the indole nitrogen is protected.[3] | Significant improvement in purity and yield by eliminating alkylated byproducts. |

| O-Acylation | High risk during coupling with activated amino acids.[] | Negligible, as the phenolic hydroxyl is protected. | Substantial increase in the yield of the target peptide by preventing chain termination and branching. |

| Oxidation | The electron-rich indole ring is susceptible to oxidation. | Boc protection can offer some steric hindrance against oxidation. | Moderate improvement in purity by reducing oxidized byproducts. |

The cumulative effect of preventing these side reactions is a marked increase in the overall yield and purity of the crude peptide, which in turn simplifies the downstream purification process and reduces the cost of synthesis, particularly at a larger scale.